2-Pyridinemethanol, 5-bromo-alpha-(difluoromethyl)-
Overview
Description
2-Pyridinemethanol, 5-bromo-alpha-(difluoromethyl)- is a chemical compound with the molecular formula C6H5BrF2NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 5-position and a difluoromethyl group at the alpha position relative to the hydroxymethyl group on the pyridine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinemethanol, 5-bromo-alpha-(difluoromethyl)- can be achieved through several synthetic routes. One common method involves the bromination of 2-pyridinemethanol followed by the introduction of the difluoromethyl group. The reaction conditions typically involve the use of bromine or a brominating agent in the presence of a catalyst. The difluoromethylation can be carried out using difluoromethylating reagents such as difluoromethyl iodide under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of 2-Pyridinemethanol, 5-bromo-alpha-(difluoromethyl)- may involve large-scale bromination and difluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Pyridinemethanol, 5-bromo-alpha-(difluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Pyridinecarboxaldehyde, 5-bromo-alpha-(difluoromethyl)- or 2-Pyridinecarboxylic acid, 5-bromo-alpha-(difluoromethyl)-
Reduction: 2-Pyridinemethanol, alpha-(difluoromethyl)-
Substitution: Various substituted pyridinemethanol derivatives depending on the nucleophile used.
Scientific Research Applications
2-Pyridinemethanol, 5-bromo-alpha-(difluoromethyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Pyridinemethanol, 5-bromo-alpha-(difluoromethyl)- involves its interaction with specific molecular targets. The bromine and difluoromethyl groups enhance its binding affinity to certain enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain. The exact pathways involved depend on the specific biological target being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Pyridinemethanol, 5-bromo-alpha-(trifluoromethyl)
- 2-Pyridinemethanol, 5-chloro-alpha-(difluoromethyl)
- 2-Pyridinemethanol, 5-bromo-alpha-(methyl)
Uniqueness
2-Pyridinemethanol, 5-bromo-alpha-(difluoromethyl)- is unique due to the presence of both bromine and difluoromethyl groups, which confer distinct chemical and biological properties. The difluoromethyl group enhances its lipophilicity and metabolic stability, while the bromine atom provides a site for further functionalization. This combination makes it a valuable compound in the synthesis of novel pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
1-(5-bromopyridin-2-yl)-2,2-difluoroethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF2NO/c8-4-1-2-5(11-3-4)6(12)7(9)10/h1-3,6-7,12H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRQDGDSRQXARPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)C(C(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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